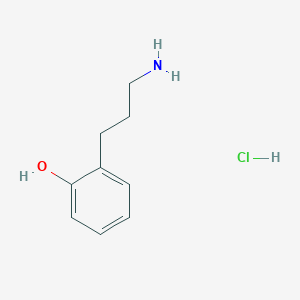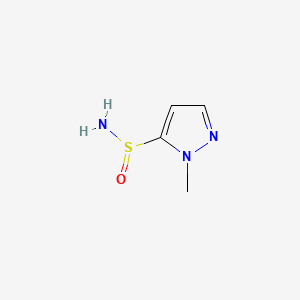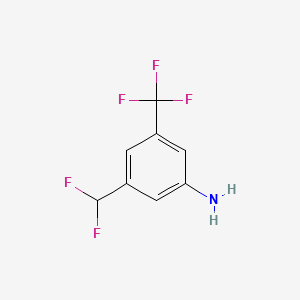
3-(Difluoromethyl)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)aniline typically involves the introduction of difluoromethyl and trifluoromethyl groups onto an aniline ring. One common method is the radical trifluoromethylation of aniline derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and difluoromethyl iodide (CF2HI) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)aniline: Similar structure but lacks the difluoromethyl group.
3-(Difluoromethyl)aniline: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXRZXERAMJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

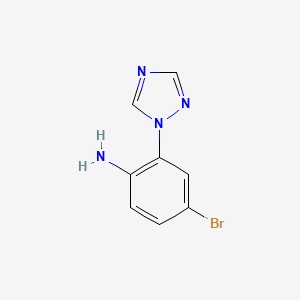

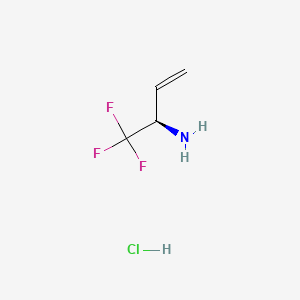
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
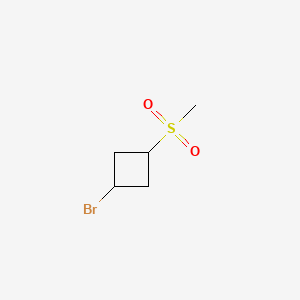
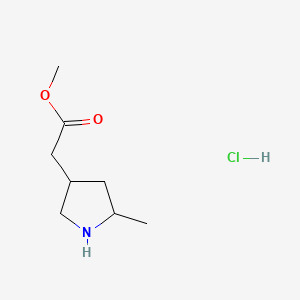
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
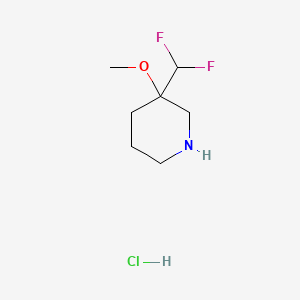
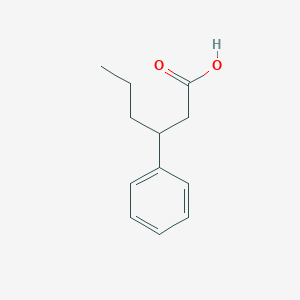
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
